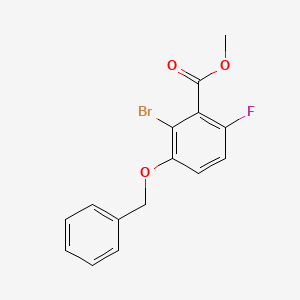
Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a benzyloxy group, and a fluorine atom attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzoate compound followed by the introduction of the benzyloxy and fluorine groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
化学反応の分析
Types of Reactions
Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate involves its interaction with specific molecular targets. The presence of the bromine, benzyloxy, and fluorine groups allows the compound to engage in various chemical interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Methyl 2-bromo-3-(benzyloxy)-4-fluorobenzoate
- Methyl 2-bromo-3-(benzyloxy)-5-fluorobenzoate
- Methyl 2-bromo-3-(benzyloxy)-6-chlorobenzoate
Uniqueness
Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate is unique due to the specific positioning of the bromine, benzyloxy, and fluorine groups on the benzoate core. This
特性
分子式 |
C15H12BrFO3 |
|---|---|
分子量 |
339.16 g/mol |
IUPAC名 |
methyl 2-bromo-6-fluoro-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H12BrFO3/c1-19-15(18)13-11(17)7-8-12(14(13)16)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChIキー |
DOPNRCAXOWSFMC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















